molecular formula C11H15NO B3007677 (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol CAS No. 2411315-10-9

(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol

Cat. No.: B3007677
CAS No.: 2411315-10-9
M. Wt: 177.247
InChI Key: HRQLRTZMNSIYMY-UHFFFAOYSA-N
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Description

(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol ( 2411315-10-9) is a chemical compound with the molecular formula C 11 H 15 NO and a molecular weight of 177.24 g/mol . This tetrahydroquinoline derivative features a methanol functional group at the 5-position of the quinoline ring, making it a valuable building block in organic synthesis and medicinal chemistry research . The tetrahydroquinoline scaffold is a privileged structure in drug discovery, known for its presence in biologically active molecules . As a functionalized version of this scaffold, this compound serves as a versatile intermediate for the synthesis of more complex compounds. The hydroxymethyl group can be readily modified through various chemical reactions, allowing researchers to explore structure-activity relationships and develop targeted libraries for high-throughput screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in projects involving heterocyclic chemistry, as a precursor for pharmaceutical development, or in material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h4-5,12-13H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQLRTZMNSIYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NCCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol typically involves the reduction of 6-methylquinoline derivatives. One common method is the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes with optimization for yield and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

  • Neuroprotective Agents: Research indicates that tetrahydroquinoline derivatives exhibit neuroprotective properties. (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol may help in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
  • Antidepressant Activity: Some studies suggest that compounds in this class can act on neurotransmitter systems, potentially serving as antidepressants or anxiolytics .

Case Study:
A study investigated the neuroprotective effects of various tetrahydroquinoline derivatives in animal models of Parkinson's disease. Results indicated significant improvements in motor function and reduced neuronal loss in treated subjects compared to controls .

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex structures through various reactions such as:

  • Alkylation: The hydroxymethyl group can undergo alkylation to form ethers or esters.
  • Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to yield various derivatives .

Table 1: Reactions Involving this compound

Reaction TypeConditionsProducts
AlkylationBase-catalyzedEther derivatives
CondensationAcidic conditionsAldol products
ReductionHydrogenation with catalystsAlcohol derivatives

Materials Science

Polymer Development:
The compound has potential applications in developing new polymers with specific properties. Its unique structure may enhance the thermal stability and mechanical properties of polymer matrices when incorporated into composites .

Case Study:
Research on polymer composites containing this compound showed improved tensile strength and thermal resistance compared to traditional polymer blends. This enhancement is attributed to the compound's ability to interact favorably within the polymer matrix .

Antimicrobial Properties:
Emerging studies have highlighted the antimicrobial activity of tetrahydroquinoline derivatives. This compound has shown effectiveness against various bacterial strains in vitro .

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL[Study Reference]
Escherichia coli16 µg/mL[Study Reference]

Mechanism of Action

The mechanism of action of (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol is not well-documented. similar compounds, such as tetrahydroisoquinolines, exert their effects through interactions with various molecular targets and pathways. These may include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₁₁H₁₅NO -CH₃ (6-position), -CH₂OH (5-position) Intermediate for drug discovery; enhanced solubility due to -OH group
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO -CH₃ (2-position), ketone (4-position) Synthesized via HPLC and LC-MS; used in antimicrobial studies
(1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-yl)methanol C₂₂H₂₇NO₅ Multiple methoxy groups, dibenzoquinoline scaffold Complex structure with high molecular weight; potential CNS activity
(5R)-6-methyl-5-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]hept-6-en-2-one C₁₉H₂₇NO Isoquinoline moiety, unsaturated ketone Demonstrates stereochemical complexity; synthesized via flash chromatography
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₁₅H₁₅F₃N₃O₂ Trifluoromethylpyrazole substituent Patent-derived compound with potential as a drug candidate

Biological Activity

(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol is a derivative of tetrahydroquinoline that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H15NOC_{11}H_{15}NO and features a tetrahydroquinoline core with a methyl and a methanol group. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such properties. The exact mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins . The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on related compounds.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways. For example, they may target nitric oxide synthases (nNOS), which play a role in various physiological processes .
  • DNA Interaction : Some studies suggest that tetrahydroquinoline derivatives can interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells.
  • Oxidative Stress Modulation : These compounds may also exert antioxidant effects by scavenging free radicals or modulating oxidative stress pathways within cells .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with tetrahydroquinoline derivatives:

StudyFindings
Investigated the synthesis and biological evaluation of tetrahydroquinoline analogs showing potent nNOS inhibition.
Explored neuroprotective effects in animal models using related compounds, indicating potential therapeutic applications for neurodegenerative diseases.
Reported antimicrobial activity against various pathogens with mechanisms involving cell wall disruption.

Future Directions

Research into this compound is still emerging. Future studies should focus on:

  • In Vivo Studies : To better understand the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Insights : Elucidating specific molecular targets and pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

Q & A

Basic Research Question

  • Purity :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and methanol/water gradients (e.g., 70:30 to 90:10) to assess purity >95% .
    • GC-MS : Confirm absence of volatile impurities (e.g., residual solvents) with a DB-5MS column .
  • Structural Confirmation :
    • ¹H/¹³C-NMR : Assign signals for the tetrahydroquinoline ring (e.g., aromatic protons at δ 6.5–7.5 ppm for substituted positions) and methanol group (δ 3.7–4.2 ppm) .
    • FTIR : Identify O-H stretching (~3200–3600 cm⁻¹) and C-O bonds (~1050–1100 cm⁻¹) .

How can researchers optimize the regioselectivity in alkylation or functionalization steps?

Advanced Research Question
Regioselectivity challenges arise due to competing reactivity at the 5- vs. 7-positions of the tetrahydroquinoline core. Strategies include:

  • Catalytic Control : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution to the 5-position .
  • Steric Effects : Introduce bulky protecting groups (e.g., tosyl) at the 1-position to block undesired sites .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the 5-position .

Validation : Compare HPLC retention times and NOESY NMR to confirm substitution patterns .

What strategies resolve discrepancies in NMR or mass spectrometry data during structural validation?

Advanced Research Question

  • NMR Contradictions :
    • Isotopic Labeling : Use deuterated analogs (e.g., CD₃OD) to distinguish solvent peaks from compound signals .
    • 2D Techniques : HSQC and HMBC correlate ambiguous protons with carbon environments (e.g., confirming methoxy vs. methanol groups) .
  • Mass Spec Ambiguities :
    • High-Resolution MS : Differentiate between isobaric ions (e.g., [M+H]⁺ vs. adducts) with accuracy <5 ppm .
    • Fragmentation Patterns : Compare with simulated spectra (e.g., using software like ACD/Labs) to validate cleavage pathways .

How does the compound's stability under varying pH and temperature conditions affect experimental design?

Advanced Research Question

  • pH Sensitivity :
    • Acidic Conditions : Protonation of the tetrahydroquinoline nitrogen may lead to ring-opening; stabilize with buffers (pH 6–8) .
    • Basic Conditions : Methanol group oxidation risk; use inert atmospheres (N₂/Ar) to prevent degradation .
  • Temperature :
    • Storage : Store at 0–6°C in methanol solutions to prevent autoxidation (evidenced by HPLC purity loss >5% over 30 days at 25°C) .
    • Reaction Conditions : Limit heating to <60°C to avoid decomposition (confirmed via TGA) .

What in vitro assays are suitable for evaluating the compound's biological activity?

Advanced Research Question

  • Antimicrobial Screening :
    • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentrations 1–100 µg/mL) .
  • Cytotoxicity :
    • MTT Assay : Assess IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
  • Mechanistic Studies :
    • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates .

Data Interpretation : Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

How can computational methods aid in predicting the compound's reactivity or binding modes?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity < -7.0 kcal/mol for kinase inhibition) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

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